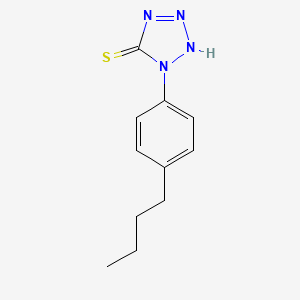

1-(4-Butyl-phenyl)-1H-tetrazole-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Butyl-phenyl)-1H-tetrazole-5-thiol” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of a tetrazole consists of a five-membered ring with four nitrogen atoms and one carbon atom . The specific structure of “this compound” would include additional functional groups attached to this ring, but without more information, it’s difficult to provide a detailed analysis.Scientific Research Applications

Catalytic Applications

1-Phenyl-1H-tetrazole-5-thiol (PT-thiol) demonstrates utility in catalysis, particularly in the Markovnikov-selective formal hydroamination of styrenyl compounds. This process is facilitated by the presence of catalytic amounts of Ga(OTf)3, resulting in the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han, & Wu, 2014).

Synthesis and Characterization

The synthesis and characterization of novel 1-phenyl-1H-tetrazole-5-thiol derivatives have been extensively studied. These compounds have been synthesized using various reactions and characterized using techniques like IR, NMR, and X-ray diffraction. Their properties, such as melting points and crystal shapes, have also been evaluated (Mekky & Thamir, 2019).

Crystallography

Studies on the crystal structure of compounds involving 1-phenyl-1H-tetrazole-5-thiol reveal interesting molecular arrangements. For instance, in certain compounds, the tetrazole-5-thiol moieties are positioned in specific orientations, demonstrating intermolecular interactions and forming polymeric chains (Wang, Liu, & Zhang, 2004).

Coordination Chemistry

1-Phenyl-1H-tetrazole-5-thiol plays a significant role in coordination chemistry, forming complexes with various metals. These complexes have been studied for their structural properties, using techniques like X-ray diffraction, and explored for potential applications in areas such as catalysis and materials science (Bravo et al., 1994).

Materials Science

In materials science, 1-phenyl-1H-tetrazole-5-thiol has been used to prepare mercury(II) complexes and nano supported complexes, with applications in hydrogen storage. These complexes demonstrate high hydrogen storage capacities, making them of interest in energy storage research (Al-Janabi, Al-Samrai, & Alheety, 2020).

Mechanism of Action

Mode of Action

It’s worth noting that tetrazole compounds are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids . They can potentially interact with biological targets in a similar manner to carboxylic acids, forming hydrogen bonds with amino acid residues in the active sites of proteins .

Pharmacokinetics

Tetrazole compounds are known to have good bioavailability due to their polarity and ability to form hydrogen bonds . These properties can enhance absorption and distribution in the body.

Properties

IUPAC Name |

1-(4-butylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-2-3-4-9-5-7-10(8-6-9)15-11(16)12-13-14-15/h5-8H,2-4H2,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVURKKUPQJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2441237.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)